molecular formula C8H9NO3 B1666304 3-Nitrophenetole CAS No. 621-52-3

3-Nitrophenetole

Cat. No.: B1666304
CAS No.: 621-52-3
M. Wt: 167.16 g/mol
InChI Key: LFOLBPDHVGDKGJ-UHFFFAOYSA-N
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Description

3-Nitrophenetole, also known as 1-ethoxy-3-nitrobenzene, is an organic compound with the molecular formula C8H9NO3. It is a nitroaromatic compound characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an ethoxy group (-OCH2CH3) at the meta position relative to the nitro group. This compound is typically a yellowish liquid or solid, depending on the temperature, and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrophenetole can be synthesized through several methods. One common method involves the nitration of phenetole (ethyl phenyl ether) using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. The nitration yields a mixture of nitrophenetole isomers, which can be separated by fractional distillation or recrystallization .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of m-chloronitrobenzene with ethanol in the presence of a base such as sodium hydroxide and a phase transfer catalyst. The reaction is carried out at elevated temperatures (60-80°C) to achieve high yields and purity. This method is advantageous due to its efficiency and the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Nitrophenetole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.

    Substitution: The ethoxy group can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions. For example, treatment with strong bases can lead to the formation of phenoxide ions, which can further react with electrophiles.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

Scientific Research Applications

3-Nitrophenetole is utilized in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. Its reactivity makes it a valuable compound for studying substitution and reduction reactions.

    Biology: It is used in the synthesis of bioactive molecules and as a probe in biochemical assays to study enzyme activities and metabolic pathways.

    Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: It is employed in the production of specialty chemicals, including fragrances and flavoring agents

Mechanism of Action

The mechanism of action of 3-Nitrophenetole primarily involves its reactivity due to the presence of the nitro and ethoxy groups. The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various substitution reactions. Additionally, the nitro group can be reduced to an amino group, which can participate in further chemical transformations. The ethoxy group can also undergo cleavage or substitution, providing versatility in synthetic applications .

Comparison with Similar Compounds

Uniqueness: 3-Nitrophenetole is unique due to the specific positioning of the nitro and ethoxy groups, which influences its reactivity and the types of reactions it can undergo. Its meta-substitution pattern provides distinct electronic properties compared to its ortho and para isomers, making it valuable for specific synthetic applications .

Properties

IUPAC Name

1-ethoxy-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO3/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOLBPDHVGDKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211153
Record name 3-Nitrophenetole
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

621-52-3
Record name 1-Ethoxy-3-nitrobenzene
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Record name 1-Ethoxy-3-nitrobenzene
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Record name 3-Nitrophenetole
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Record name 3-NITROPHENETOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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